molecular formula C8H8O4 B031418 4-Hydroxyphenylglycolic acid CAS No. 1198-84-1

4-Hydroxyphenylglycolic acid

Cat. No. B031418
CAS RN: 1198-84-1
M. Wt: 168.15 g/mol
InChI Key: YHXHKYRQLYQUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Hydroxyphenylglycolic acid and its derivatives has been explored through different chemical routes. For instance, 4′-Hydroxy-4-biphenylcarboxylic acid, a related compound, was synthesized starting from 4-hydroxybiphenyl via esterification, Friedel-Crafts acetylation, benzylation under PTC, chloroform reaction, and catalytic hydrogenolysis, with an overall yield of 57.8% (Cai Ji-wen, 2007). Another study provided a three-step, gram-scale synthesis of hydroxytyrosol, hydroxytyrosol acetate, and 3,4-Dihydroxyphenylglycol, showcasing efficient, easy, and cost-effective procedures from catechol via microwave irradiation (Amalia D. Kalampaliki et al., 2019).

Molecular Structure Analysis

The structural analysis of 4-Hydroxyphenylglycolic acid derivatives, such as 4′-hydroxy-4-biphenylcarboxylic acid, was confirmed by techniques like 1H NMR, IR, MS, and elemental analysis, providing insights into the molecular architecture and facilitating the understanding of its chemical behavior (Cai Ji-wen, 2007).

Chemical Reactions and Properties

4-Hydroxyphenylglycolic acid undergoes various chemical reactions, including oxidation and conjugation. A study demonstrated that HMPG, labeled with deuterium, was significantly recovered in urine as HMMA (4-hydroxy-3-methoxymandelic acid) and HMPG conjugates after being administered to humans, highlighting its metabolic transformation and disposition (G. Mårdh et al., 1981). Another research found a minor portion of HMPG metabolized to vanillic acid, suggesting additional pathways through decarboxylation reactions (G. Mårdh, 1984).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 4-Hydroxyphenylglycolic acid were not highlighted, the methodologies for its synthesis and structural elucidation indirectly provide insights into its physical characteristics through chemical behavior and reactivity patterns.

Chemical Properties Analysis

The chemical properties of 4-Hydroxyphenylglycolic acid are reflected in its metabolic fate and the analytical methods developed for its detection. For instance, its conjugation with glucuronic acid and sulfuric acid has been demonstrated, showing species differences in metabolism (K. Wong, 1976). The high specificity and sensitivity of mass fragmentography and high-performance liquid chromatography methods for measuring HMPG in biological fluids underscore its chemical properties and the interaction with biological systems (Birgitta Sjöquist et al., 1975).

Scientific Research Applications

  • Psychiatric Research : It's a biogenic amine in cerebrospinal fluid and may be involved in psychiatric research, particularly in understanding conditions like depression and predicting suicidal behavior (Gibbons, Davis, & Hedeker, 1990) (Träskman-bendz et al., 1992).

  • Neurological Research : The compound's concentrations in cerebrospinal fluid can be used as an index of central nervous system activity and to monitor dopaminergic activity, thus having implications for studies on neurological disorders like Alzheimer's (Kopin et al., 1983) (Palmer et al., 1984).

  • Metabolic Fate Studies : It is used to study the metabolic fate of its derivatives in humans, such as its conversion to Vanillic acid, a metabolite of 4-hydroxy-3-methoxyphenylglycol, useful in understanding various metabolic processes (Mårdh, 1984).

  • Biological Chemistry : Improved methods for determining its levels in urine and cerebrospinal fluid have clinical applications for conditions such as pheochromocytoma and understanding the metabolism of major biogenic amines (Nicholas, Brown, & Swander, 1969) (Joseph, Kadam, & Risby, 1981).

  • Clinical Hypertension : Its levels correlate with the severity of hypertension, making it relevant in the study and management of clinical hypertension (Saran et al., 1978).

Safety And Hazards

When handling 4-Hydroxyphenylglycolic acid, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHKYRQLYQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862596
Record name Hydroxy(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyphenylglycolic acid

CAS RN

1198-84-1, 7198-10-9
Record name (±)-4-Hydroxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphenylglycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-4-hydroxymandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYMANDELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name p-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

103 - 106 °C
Record name p-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The European patent specification EP-0,368,696 describes the condensation of a glyoxylic acid with phenol in the presence of a water-insoluble amine, to form a 12:84 mixture of 2- and 4-hydroxymandelic acid respectively. Then the excess of phenol is extracted with 1,1-dimethyl-1-methoxypropane. Only 70-74% of the paraisomer, 4-hydroxymandelic acid, is isolated leaving a non-separable mixture of approximately 1:1 2- and 4-hydroxymandelic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
2- and 4-hydroxymandelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

condensing glyoxylic acid with phenol at a temperature of 15°-80° C. in the absence of a strong mineral base and in the presence of a tertiary amine, said tertiary amine being insoluble or slightly soluble in water and being liquid at ambient temperature, and said glyoxylic acid being in aqueous solution at a concentration greater than 50% by weight, to produce parahydroxymandelic acid, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

It is known that glyoxylic acid in alkaline aqueous medium is little stable and dismutes when hot quantitatively into oxalic and glycolic acids by Cannizzaro's reaction (BOETTINGER, Ber., I880, 13 I931I). For this reason, reactions that involve glyoxylic acid in alkaline aqueous medium are achieved at a temperature lower or equal to the room temperature. Thus, in the process described in French Pat. No. 2,132,364, condensation of glyoxylic acid with phenol in excess dissolved in 10% aqueous sodium hydroxide solution is achieved at 15° to 25° C. in 36 hours. In German Pat. No. 621 567, an alkaline aqueous solution of phenol and glyoxylic acid is held several days at the room temperature to obtain racemic parahydroxymandelic acid. J. GOODMAN et Al. .,Biochem. Biophys. Acta, 1968, 156, 364.67, condense glyoxylic acid with gaiacol in 68 hours at 25° C., and J. KAMLET, U.S. Pat. No. 2,640,083 proceeds in 48 hours at 15°-20° C. to prepare racemic 4-hydroxy 3-methoxy mandelic acid. Recently, Belgian Pat. No. 867 287 has described a process for obtaining an alkaline metal salt of solid monohydrated parahydroxymandelic acid by condensing glyoxylic acid with phenol in excess in alkaline aqueous solution at a temperature slightly higher than room temperature either in 18 hours from 30° to 35° C. (example 1) or 5 hours at 35° C. (example 2), or again 8 hours at 35° C. (example 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glycolic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphenylglycolic acid
Reactant of Route 2
4-Hydroxyphenylglycolic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxyphenylglycolic acid
Reactant of Route 4
4-Hydroxyphenylglycolic acid
Reactant of Route 5
4-Hydroxyphenylglycolic acid
Reactant of Route 6
4-Hydroxyphenylglycolic acid

Citations

For This Compound
31
Citations
M Wu, H Wang, H Mao, C Wang, Z Dong, T Tang… - RSC …, 2022 - pubs.rsc.org
… 8 (a) The 2D in situ FTIR spectra of 4-hydroxyphenylglycolic acid oxidation under irradiation. (b) The 3D in situ FTIR spectra of 4-hydroxyphenylglycolic acid oxidation under irradiation. …
Number of citations: 2 pubs.rsc.org
AE Stroomer, H Overmars, NG Abeling… - Clinical …, 1990 - academic.oup.com
We describe a simple and rapid quantitative method for the simultaneous determination of 3,4-dihydroxyphenylalanine acid metabolites and 5-hydroxyindole-3-acetic acid. After solvent …
Number of citations: 27 academic.oup.com
K Muhrez, B Largeau, P Emond, F Montigny… - Biochemical …, 2017 - Elsevier
The ATP-binding cassette family transporter MRP2 (multidrug resistance-associated protein 2), encoded by the ABCC2 gene, is involved in the renal excretion of numerous xenobiotics …
Number of citations: 6 www.sciencedirect.com
H Peng, W Li, H Li, Z Deng, B Zhang - Journal of Functional Foods, 2017 - Elsevier
… 2 O 3 ] − was suggested as 4-hydroxyphenylglycolic acid (Różalska, Szewczyk, & Długoński, … 4-hydroxyphenylglycolic acid hexoside by its fragment ion of 4-hydroxyphenylglycolic acid …
Number of citations: 104 www.sciencedirect.com
H Xu, J Sun, Z Zhao, X Ma, C Li, L Liu… - International Journal of …, 2022 - Wiley Online Library
Soybean hulls, the main byproduct in soybean processing, have many biological activities. However, the value of this byproduct is still far from being fully exploited. In this study, we …
Number of citations: 1 ifst.onlinelibrary.wiley.com
W Zhao, J Li, Z bo Wei, S Wang, H He, C Sun… - Applied Catalysis B …, 2015 - Elsevier
… In the primary photocatalytic degradation of BPA, the attack of reactive species such as h + , radical dot O 2 − and radical dot OH produce hydroquinone, 4-hydroxyphenylglycolic acid, …
Number of citations: 88 www.sciencedirect.com
L Zhu, W Li, Z Deng, H Li, B Zhang - Foods, 2020 - mdpi.com
… Compound 18 (t R 20.836 min, m/z 167) revealed a major fragment ion at m/z 148.8648[MHH 2 O] − , which was authenticated as 4-hydroxyphenylglycolic acid [25]. Compounds 22 and …
Number of citations: 29 www.mdpi.com
X Zhang, K Zhu, J **e, Y Chen, L Tan, S Liu, R Dong… - Lwt, 2021 - Elsevier
The study presented the first comparison of content and composition along with the antioxidant activities of non-extractable polyphenols (NEPP) in the dietary fiber of jackfruit pulp (JDF) …
Number of citations: 18 www.sciencedirect.com
R Luo, H Han, J Liu, D Xu, Q Wang, S Fanali… - … of Pharmaceutical and …, 2020 - Elsevier
… Except for the dissolution of 4-hydroxyphenylglycolic acid with 1 % TEAA buffer (pH 4.6)/ACN (85/15, v/v), all the other analytes were dissolved in methanol. The injection volume was …
Number of citations: 5 www.sciencedirect.com
D Xu, H Shao, L Lai, E Sánchez-López… - Journal of …, 2021 - Elsevier
… The acidic standards including 4-hydroxyphenylglycolic acid, 3,4-difluorophenylacetic acid and 4-methoxyphenylglycolic acid were purchased from Alfa Aesar Chemicals Co., Ltd (…
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.